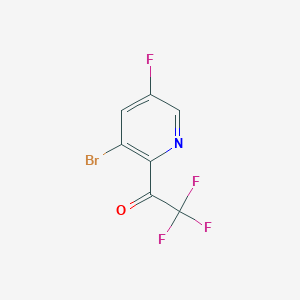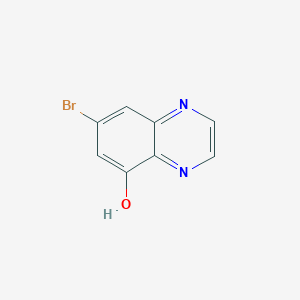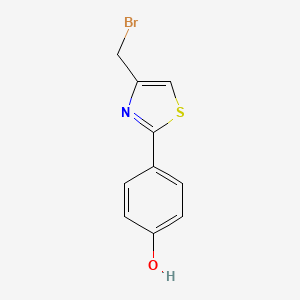![molecular formula C13H17BrN2O2 B1384686 1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine CAS No. 2137681-08-2](/img/structure/B1384686.png)
1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine
Overview
Description
1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine is an organic compound that features a piperidine ring substituted with a 2-bromo-5-nitrophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine typically involves the following steps:
Nitration and Bromination: The starting material, 2-methylbenzylamine, undergoes nitration to introduce a nitro group at the 5-position, followed by bromination to introduce a bromine atom at the 2-position.
Formation of Piperidine Ring: The intermediate product is then reacted with 3-methylpiperidine under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for the reduction of nitro groups.
Major Products:
Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield the corresponding iodo compound.
Reduction: The major product of nitro group reduction is the corresponding amine.
Scientific Research Applications
1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the effects of various substituents on biological activity.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
- 1-[(2-Chloro-5-nitrophenyl)methyl]-3-methylpiperidine
- 1-[(2-Fluoro-5-nitrophenyl)methyl]-3-methylpiperidine
Comparison:
- Uniqueness: The presence of the bromine atom in 1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine can influence its reactivity and biological activity compared to its chloro and fluoro analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-3-2-6-15(8-10)9-11-7-12(16(17)18)4-5-13(11)14/h4-5,7,10H,2-3,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSNXJRBRYZJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)




![3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384617.png)





